8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methyl group at the 8th position and an o-tolyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-aminopyridine with o-tolualdehyde under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
Uniqueness
8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the o-tolyl group at the 2nd position and the methyl group at the 8th position can result in distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
8-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-6-3-4-8-13(11)14-10-17-9-5-7-12(2)15(17)16-14/h3-10H,1-2H3 |
InChI Key |
JMFMINGXKUCTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.